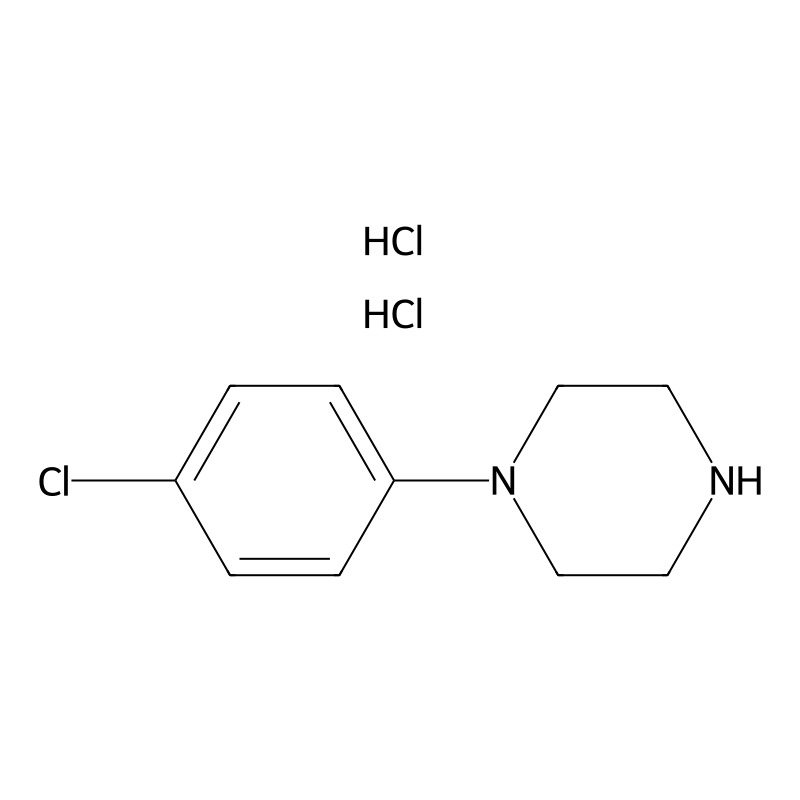

1-(4-Chlorophenyl)piperazine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Neuropharmacology

Specific Scientific Field: Neuropharmacology

Summary of the Application: 1-(4-Chlorophenyl)piperazine dihydrochloride has been demonstrated to have serotonergic effects, likely acting as a non-selective serotonin receptor agonist and/or releasing agent .

Application in Anti-allergic Research

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: A series of novel ®(-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .

Methods of Application or Experimental Procedures: The derivatives were synthesized and then tested for their effects on allergic reactions in an in vivo model. This likely involved inducing an allergic reaction in the model, administering the compounds, and then measuring the severity of the allergic response .

Results or Outcomes: Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Some of the compounds even showed more potent activities than levocetirizine, a commonly used antihistamine .

Application in Forensic Science

Specific Scientific Field: Forensic Science

Summary of the Application: 1-(4-Chlorophenyl)piperazine dihydrochloride has been encountered in illicit capsules as a recreational drug . Therefore, it is often analyzed in forensic laboratories to identify its presence in seized materials .

Methods of Application or Experimental Procedures: The compound can be identified using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .

Results or Outcomes: The identification of 1-(4-Chlorophenyl)piperazine dihydrochloride in seized materials can provide valuable information for law enforcement agencies in their efforts to combat drug trafficking .

Application in Medicinal Chemistry

Summary of the Application: Piperazine and its derivatives, including 1-(4-Chlorophenyl)piperazine dihydrochloride, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Methods of Application or Experimental Procedures: The compound is synthesized and then tested for its effects on various biological targets. This likely involves administering the compound to a biological system (such as an animal model or cell culture) and observing its effects .

Application in Recreational Drug Analysis

Specific Scientific Field: Forensic Toxicology

Application in Antimicrobial Research

Summary of the Application: Some derivatives of 1-(4-Chlorophenyl)piperazine have shown antimicrobial activity .

Methods of Application or Experimental Procedures: The derivatives are synthesized and then tested for their effects on various microbial strains. This likely involves administering the compounds to a microbial culture and observing its effects .

Results or Outcomes: Some derivatives of 1-(4-Chlorophenyl)piperazine have shown excellent activity against certain bacterial strains .

1-(4-Chlorophenyl)piperazine dihydrochloride, with the chemical formula C₁₀H₁₃ClN₂·2HCl, is a synthetic compound belonging to the piperazine class. It is characterized by a piperazine ring substituted with a 4-chlorophenyl group. This compound typically appears as a beige powder and is odorless. It is primarily utilized in laboratory settings for research purposes, particularly in the fields of pharmacology and biochemistry .

The reactivity of 1-(4-Chlorophenyl)piperazine dihydrochloride can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

- Protonation: The piperazine nitrogen atoms can be protonated under acidic conditions, influencing solubility and reactivity.

- Formation of Salts: As a dihydrochloride salt, it can react with bases to form free base forms of the compound.

These reactions are significant for its applications in drug development and synthesis of related compounds.

1-(4-Chlorophenyl)piperazine dihydrochloride exhibits various biological activities, particularly as a psychoactive agent. Studies indicate that it interacts with serotonin receptors, which may contribute to its effects on mood and behavior . It has been investigated for potential antidepressant and anxiolytic properties. Additionally, its structure allows it to influence dopaminergic pathways, making it relevant in studies related to neuropharmacology.

The synthesis of 1-(4-Chlorophenyl)piperazine dihydrochloride typically involves:

- Formation of Piperazine: Starting from readily available precursors such as 1-bromopropane and ammonia.

- Substitution Reaction: The piperazine derivative is then reacted with p-chlorobenzyl chloride under basic conditions to introduce the 4-chlorophenyl group.

- Salt Formation: The resulting base can be converted to its dihydrochloride salt by treatment with hydrochloric acid.

These steps yield a compound suitable for various research applications .

1-(4-Chlorophenyl)piperazine dihydrochloride finds applications in:

- Pharmacological Research: As a tool for studying serotonin receptor interactions.

- Drug Development: Investigated as a potential candidate for treating mood disorders.

- Analytical Chemistry: Used as a standard in assays involving piperazine derivatives.

Its unique structure allows researchers to explore its effects on different biological systems .

Research has indicated that 1-(4-Chlorophenyl)piperazine dihydrochloride interacts with several neurotransmitter systems, particularly serotonin and dopamine pathways. Interaction studies have shown that it can modulate receptor activity, which is crucial for understanding its pharmacological profile .

Moreover, studies suggest that this compound may exhibit synergistic effects when combined with other psychoactive substances, making it a subject of interest in polypharmacy research.

Several compounds share structural similarities with 1-(4-Chlorophenyl)piperazine dihydrochloride. These include:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | C₁₀H₁₃ClN₂·HCl | Similar psychoactive properties; alternative isomer |

| 1-(4-Methylphenyl)piperazine | C₁₀H₁₃N₂ | Exhibits stimulant properties; less studied |

| 1-(4-Bromophenyl)piperazine | C₁₀H₁₃BrN₂·HBr | Halogen substitution alters receptor affinity |

Uniqueness: The presence of the chlorine atom at the para position on the phenyl ring distinguishes 1-(4-Chlorophenyl)piperazine dihydrochloride from its analogs, influencing both its biological activity and chemical reactivity.

GHS Hazard Statements

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant